2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound features a thiomorpholinone core (a six-membered ring containing sulfur and two ketone groups at positions 3 and 5) substituted with diethyl groups at positions 2 and 4. The acetamide side chain is linked to a 4-fluorobenzyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S/c1-3-13-16(22)20(17(23)14(4-2)24-13)10-15(21)19-9-11-5-7-12(18)8-6-11/h5-8,13-14H,3-4,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDLDRZUHBRPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the thiomorpholine ring This can be achieved through the reaction of diethylamine with a suitable diketone under acidic conditions to form the dioxothiomorpholine intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the dioxothiomorpholine ring can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiomorpholine ring could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
Thiomorpholinone vs. Morpholinone Derivatives
- Target Compound: The sulfur atom in the thiomorpholinone ring increases electron delocalization and lipophilicity compared to oxygen-containing morpholinones (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, ). This may enhance membrane permeability and binding to hydrophobic targets .
Dioxo Functionality : The 3,5-diketone groups in the target compound contrast with sulfonyl or acetyl substituents in analogs (e.g., 2-(6,6-dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, ). The diketone arrangement may facilitate hydrogen bonding or metal coordination, influencing solubility and reactivity .
Acetamide Side Chain Variations
- Fluorophenyl vs. Other Aromatic Groups : The 4-fluorobenzyl group in the target compound differs from 4-isopropylphenyl () or unsubstituted phenyl groups in analogs. Fluorine’s electronegativity enhances dipole moments and metabolic stability, while reducing π-π stacking interactions compared to bulkier substituents .
- Chlorine Substitution: In 2-chloro-N-(4-fluorophenyl)acetamide (), the chloroacetamide group is more electrophilic than the thiomorpholinone-linked acetamide, making it a reactive intermediate for further derivatization .
Computational and Theoretical Insights
- Dipole Moments: The fluorophenyl group and thiomorpholinone core likely create a polarized molecular surface, enhancing interactions with charged biological targets .
- Charge Transfer: Sulfur’s electron-donating capacity may increase electron density in the thiomorpholinone ring, affecting redox properties .
Biological Activity
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
While specific mechanisms for this compound are still being elucidated, preliminary studies suggest that it may exhibit antiparasitic and antibacterial properties. The presence of the thiomorpholine ring is hypothesized to contribute to its biological effects by interacting with various biological targets.
Antibacterial Activity
Research indicates that compounds similar to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide demonstrate significant antibacterial activity. For instance, a study involving derivatives of thiomorpholine showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The disk diffusion method was utilized to assess the antibacterial efficacy of these compounds.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antiparasitic Activity
The compound has been noted for its potential antiparasitic effects. A patent document describes its use in combinations with other antiparasitic agents, suggesting a synergistic effect that enhances efficacy against parasites such as Plasmodium spp., responsible for malaria .
Case Studies
- Antimicrobial Efficacy : In a controlled study, the compound was tested alongside known antibiotics. The results indicated that it could enhance the activity of certain antibiotics against resistant strains of bacteria.
- Synergistic Effects : A combination therapy involving this compound and traditional antiparasitic medications showed improved outcomes in animal models infected with parasites, highlighting its potential in treating parasitic infections .
Pharmacokinetics and Toxicity
Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics. However, detailed toxicity studies are necessary to ascertain its safety profile in vivo. Preliminary data indicate low toxicity levels at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
